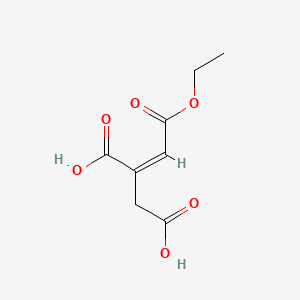
1-Propene-1,2,3-tricarboxylic acid, 1-ethyl ester, (1Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is an organic compound with a unique structure characterized by the presence of an ethoxy group and a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid typically involves the reaction of ethyl acetoacetate with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, industrial production methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl₂) or amines (e.g., aniline) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific context and application, but it generally involves binding to the active site of the target molecule and altering its function.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Ethoxy-2-oxoethylidene)succinic acid: This isomer differs in the configuration around the double bond, which can affect its reactivity and properties.
2-(2-Ethoxy-2-oxoethyl)succinic acid: Lacks the double bond, resulting in different chemical behavior.
2-Ethoxy-2-oxoethylsuccinic acid: Another related compound with variations in the functional groups attached to the succinic acid moiety.
Uniqueness
(Z)-2-(2-Ethoxy-2-oxoethylidene)succinic acid is unique due to its specific configuration and the presence of both an ethoxy group and a succinic acid moiety
Properties
CAS No. |
1135255-56-9 |
|---|---|
Molecular Formula |
C8H10O6 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(2Z)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4- |
InChI Key |
ANIDMCPGEUWERH-PLNGDYQASA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/CC(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
boiling_point |
172.00 °C. @ 18.00 mm Hg |
melting_point |
260 °C |
physical_description |
Solid |
solubility |
slightly |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















